

Technical Guide & Safety Data Profile: (E)-3-(2,3-Difluorophenyl)acrylaldehyde

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Compound of Interest

Compound Name: (E)-3-(2,3-difluorophenyl)acrylaldehyde

Cat. No.: B13614424

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Executive Summary & Structural Rationale

In contemporary medicinal chemistry, the strategic incorporation of fluorine into privileged scaffolds is a highly effective method for modulating a drug candidate's pharmacokinetic and pharmacodynamic properties[1]. **(E)-3-(2,3-difluorophenyl)acrylaldehyde** (CAS: 1254840-98-6) represents a high-value fluorinated building block that merges the versatile reactivity of an α,β -unsaturated aldehyde with the unique electronic and steric effects of an ortho, meta-difluorinated phenyl ring[2].

The cinnamaldehyde backbone is a proven precursor for synthesizing diverse therapeutic agents, including urease inhibitors, cholinesterase inhibitors, and anticancer chalcone derivatives[3][4][5]. The addition of the 2,3-difluoro motif specifically enhances the lipophilicity of the resulting molecules, improves metabolic stability by blocking cytochrome P450-mediated oxidation at the ortho and meta positions, and alters the conformational preferences of the molecule through stereoelectronic effects[1][6]. However, the same structural features that make this compound synthetically valuable—namely, its electrophilic nature—also dictate strict safety and handling protocols.

Physicochemical Profiling & GHS Hazard Data

To design effective experimental workflows, scientists must first understand the physical and hazardous parameters of the reagent. Table 1 synthesizes the core physicochemical and Safety Data Sheet (SDS) parameters for **(E)-3-(2,3-difluorophenyl)acrylaldehyde** and its closely related structural isomers[2][7][8].

Table 1: Physicochemical and GHS Safety Profile

Parameter	Data / Specification
Chemical Name	(E)-3-(2,3-Difluorophenyl)acrylaldehyde
CAS Registry Number	1254840-98-6
Molecular Formula	C ₉ H ₆ F ₂ O
Molecular Weight	168.14 g/mol
Appearance	Clear liquid to pale yellow solid (temperature dependent)
Storage Conditions	Inert atmosphere (Argon/N ₂), 2-8°C or -20°C[7][8]
Signal Word	Warning[7]
Primary Hazard Statements	H302: Harmful if swallowed H315: Causes skin irritation H319: Causes serious eye irritation H335: May cause respiratory irritation[7][8]
Precautionary Statements	P261: Avoid breathing dust/fume/gas/mist/vapors/spray P280: Wear protective gloves/eye protection/face protection P305+P351+P338: IF IN EYES: Rinse cautiously with water[7][8]

Mechanistic Toxicology & Handling Causality (SDS Deep-Dive)

A standard SDS lists hazards, but a robust safety culture requires understanding the chemical causality behind those hazards.

The Causality of Irritation and Sensitization

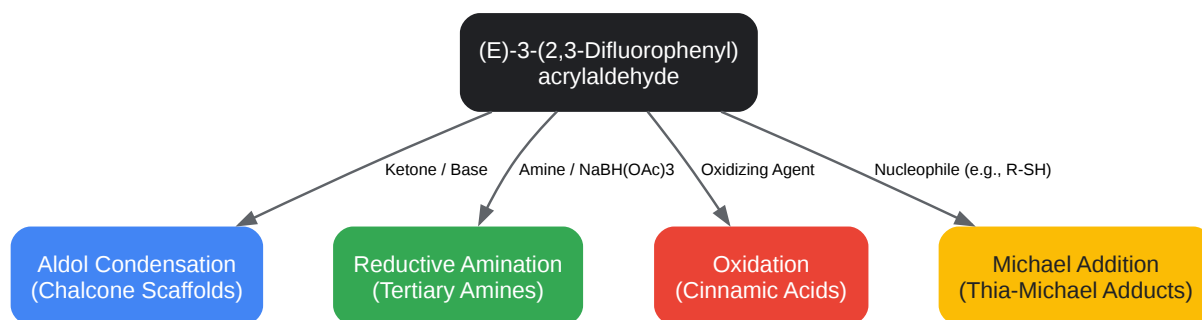
The primary hazards of **(E)-3-(2,3-difluorophenyl)acrylaldehyde** (H315, H319, H335) stem directly from its α,β -unsaturated aldehyde moiety. This conjugated system acts as a potent electrophilic Michael acceptor. When exposed to skin, eyes, or respiratory mucosa, the β -carbon readily undergoes covalent conjugation with biological nucleophiles—specifically the sulfhydryl (-SH) groups of cysteine residues in proteins—via a thia-Michael addition. This haptenization process triggers an inflammatory immune response, resulting in acute irritation and potential long-term sensitization.

The Causality of Storage Constraints

The SDS mandates storage under an inert atmosphere at low temperatures (-20°C to 2-8°C)[7][9]. This is not merely for yield preservation; it is a critical safety measure. Aldehydes are highly susceptible to auto-oxidation via a radical chain mechanism when exposed to atmospheric oxygen, converting the liquid aldehyde into the corresponding solid cinnamic acid derivative[2]. Furthermore, the conjugated double bond can undergo thermally induced radical polymerization. Storing the compound under Argon at -20°C suppresses both radical initiation and thermal polymerization, preventing the buildup of pressure in sealed containers.

Synthetic Utility & Self-Validating Protocols

The aldehyde and alkene functional groups allow for divergent synthetic pathways, making this compound a versatile node in drug discovery[2].



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Figure 1: Divergent synthetic utility of the **(E)-3-(2,3-difluorophenyl)acrylaldehyde** scaffold.

Protocol 1: Synthesis of Fluorinated Chalcones via Aldol Condensation

Chalcone derivatives synthesized from cinnamaldehydes have demonstrated potent anticancer and antimicrobial properties[4]. The following protocol utilizes a base-catalyzed aldol condensation.

Methodology & Causality:

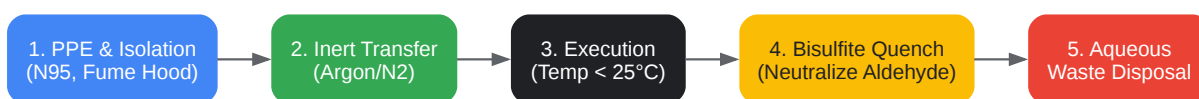
- Preparation: In an oven-dried flask under Argon, dissolve 1.0 eq of 2-hydroxyacetophenone and 1.0 eq of **(E)-3-(2,3-difluorophenyl)acrylaldehyde** in anhydrous ethanol (0.2 M)[4].
- Catalysis: Cool the mixture to 0°C. Add 1.5 eq of aqueous NaOH (20% w/v) dropwise over 15 minutes.
 - Causality: Dropwise addition at 0°C prevents localized exothermic spikes, minimizing the self-condensation (Cannizzaro or polymerization) of the reactive aldehyde.
- Execution: Allow the reaction to warm to room temperature and stir for 4-6 hours.
- Self-Validation (In-Process Control): Monitor the reaction via TLC (Hexanes:EtOAc 4:1). The disappearance of the UV-active aldehyde spot ($R_f \sim 0.6$) and the appearance of a brightly

fluorescent yellow spot ($R_f \sim 0.4$) under 365 nm UV light confirms the formation of the extended π -conjugated chalcone system.

- Isolation: Pour the mixture into ice water and neutralize with 1M HCl until pH 7 is reached. Filter the resulting precipitate and recrystallize from ethanol.

Protocol 2: Safe Handling & Electrophile Quenching Workflow

To ensure laboratory safety, unreacted **(E)-3-(2,3-difluorophenyl)acrylaldehyde** must be neutralized before waste disposal to eliminate its Michael acceptor toxicity.



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Figure 2: Self-validating safety and handling workflow for reactive α,β -unsaturated aldehydes.

Methodology & Causality:

- Quenching: Upon completion of the organic reaction, add a saturated aqueous solution of Sodium Bisulfite (NaHSO_3) to the organic layer.
 - Causality: The bisulfite anion acts as a strong nucleophile, attacking the electrophilic carbonyl carbon to form a highly water-soluble α -hydroxy sulfonate adduct. This permanently neutralizes the reactive warhead.
- Self-Validation: Vigorously stir the biphasic mixture for 30 minutes. Spot the organic layer on TLC. The complete absence of the aldehyde spot confirms that the organic layer is now free of the sensitizing agent.
- Disposal: Separate the layers. The aqueous layer, now containing the neutralized sulfonate adduct, can be safely routed to standard aqueous hazardous waste, preventing accidental exposure to downstream waste-handling personnel.

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